Tomopenem (formerly CS-023/RO4908463) is a novel parenteral carbapenem antibiotic. [, ] It belongs to the β-lactam class of antibiotics, specifically the carbapenem subclass. [, ] Tomopenem is a 1β-methylcarbapenem characterized by its broad-spectrum activity against various Gram-positive and Gram-negative bacteria. [, ] Its key role in scientific research stems from its potent activity against drug-resistant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa, making it a valuable tool for studying antibiotic resistance mechanisms and exploring new treatment options. [, , ]
Similar to other carbapenems, Tomopenem exerts its antibacterial effect by inhibiting bacterial cell wall synthesis. [] It exhibits high affinity for penicillin-binding proteins (PBPs), which are enzymes crucial for peptidoglycan cross-linking, a vital step in cell wall formation. [, ] Specifically, Tomopenem demonstrates strong binding affinity to PBP 2 in Staphylococcus aureus and Escherichia coli, and to PBPs 2 and 3 in Pseudomonas aeruginosa. [] This binding disrupts cell wall integrity, ultimately leading to bacterial cell death.
Tomopenem displays broad-spectrum activity, effectively targeting a wide range of Gram-positive and Gram-negative bacteria. [, ] It shows significant potency against clinically relevant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), Pseudomonas aeruginosa, and anaerobic bacteria. [, , , , ] Notably, Tomopenem demonstrates activity against MRSA strains with a higher affinity for PBP 2a. [] Additionally, it exhibits efficacy against Pseudomonas aeruginosa mutants with various resistance mechanisms, such as AmpC β-lactamase overproduction, efflux pump overexpression (MexAB-OprM, MexCD-OprJ, MexEF-OprN), and OprD deficiency. []
Tomopenem exhibits favorable pharmacokinetic properties, including a longer half-life compared to other carbapenems like imipenem and meropenem. [] This longer half-life allows for less frequent dosing, potentially improving patient compliance. [, ] Studies have shown that the efficacy of Tomopenem is driven by the time above the minimum inhibitory concentration (MIC), referred to as T>MIC. [, ] A T>MIC of 8% was sufficient for a 24-hour bacteriostatic effect against Staphylococcus aureus, while a T>MIC of 32% resulted in a 4-log reduction in viable bacterial count. [] In murine models, the free drug concentration exceeding the MIC for a cumulative percentage of the 24-hour period under steady-state pharmacokinetic conditions (f%TMIC) proved to be a strong predictor of efficacy against Pseudomonas aeruginosa and MRSA. [, ]
Renal impairment significantly affects Tomopenem pharmacokinetics, leading to increased drug exposure (area under the curve) and decreased clearance. [] This underscores the importance of dosage adjustments for patients with compromised renal function.
Numerous in vivo studies using murine models have been conducted to evaluate the efficacy of Tomopenem. In a chronic respiratory tract infection model, Tomopenem effectively reduced bacterial load and inflammation in the lungs of mice infected with Pseudomonas aeruginosa. [] Murine thigh infection models further demonstrated the efficacy of Tomopenem against both Pseudomonas aeruginosa and MRSA, with efficacy linked to the f%TMIC. [, ] Human-simulated exposure studies in mice indicated that Tomopenem could be effective against both pathogens at clinically relevant doses, with an f%TMIC over 40 showing promise. []
CAS No.: 40934-68-7
CAS No.: 24622-61-5
CAS No.: 105227-32-5
CAS No.: 16169-16-7
CAS No.: 1912-55-6
CAS No.: 47447-53-0